molecular formula C10H9F2IN2O2 B14215627 (5R)-5-(Aminomethyl)-3-(3,5-difluoro-4-iodophenyl)-1,3-oxazolidin-2-one CAS No. 827628-43-3

(5R)-5-(Aminomethyl)-3-(3,5-difluoro-4-iodophenyl)-1,3-oxazolidin-2-one

Cat. No.: B14215627
CAS No.: 827628-43-3
M. Wt: 354.09 g/mol
InChI Key: BUZVWEVAESXFAW-ZCFIWIBFSA-N
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Description

(5R)-5-(Aminomethyl)-3-(3,5-difluoro-4-iodophenyl)-1,3-oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of fluorine and iodine atoms in the phenyl ring can significantly influence the compound’s biological activity and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-(Aminomethyl)-3-(3,5-difluoro-4-iodophenyl)-1,3-oxazolidin-2-one typically involves several steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Aminomethyl Group: This step may involve the reaction of the oxazolidinone intermediate with formaldehyde and a suitable amine.

    Halogenation of the Phenyl Ring:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can target the oxazolidinone ring or the halogenated phenyl ring, potentially leading to the removal of halogen atoms or the reduction of the carbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5R)-5-(Aminomethyl)-3-(3,5-difluoro-4-iodophenyl)-1,3-oxazolidin-2-one can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

Biologically, this compound may exhibit antibacterial activity due to the presence of the oxazolidinone ring, which is known to inhibit bacterial protein synthesis. The halogenated phenyl ring can enhance its binding affinity to biological targets.

Medicine

In medicine, derivatives of oxazolidinones are used as antibiotics. The specific compound could be investigated for its potential to treat bacterial infections, particularly those resistant to other antibiotics.

Industry

Industrially, such compounds can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (5R)-5-(Aminomethyl)-3-(3,5-difluoro-4-iodophenyl)-1,3-oxazolidin-2-one likely involves the inhibition of bacterial protein synthesis. The oxazolidinone ring can bind to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. The halogenated phenyl ring may enhance this binding through additional interactions with the ribosomal RNA.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: A well-known oxazolidinone antibiotic used to treat Gram-positive bacterial infections.

    Tedizolid: Another oxazolidinone antibiotic with a similar mechanism of action but improved potency and reduced side effects.

Uniqueness

(5R)-5-(Aminomethyl)-3-(3,5-difluoro-4-iodophenyl)-1,3-oxazolidin-2-one is unique due to the presence of both fluorine and iodine atoms on the phenyl ring. These halogens can significantly influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile.

Properties

CAS No.

827628-43-3

Molecular Formula

C10H9F2IN2O2

Molecular Weight

354.09 g/mol

IUPAC Name

(5R)-5-(aminomethyl)-3-(3,5-difluoro-4-iodophenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H9F2IN2O2/c11-7-1-5(2-8(12)9(7)13)15-4-6(3-14)17-10(15)16/h1-2,6H,3-4,14H2/t6-/m1/s1

InChI Key

BUZVWEVAESXFAW-ZCFIWIBFSA-N

Isomeric SMILES

C1[C@H](OC(=O)N1C2=CC(=C(C(=C2)F)I)F)CN

Canonical SMILES

C1C(OC(=O)N1C2=CC(=C(C(=C2)F)I)F)CN

Origin of Product

United States

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